2-Benzyloxy-4,5-dimethylbenzoic acid
Description
Properties
IUPAC Name |
4,5-dimethyl-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-8-14(16(17)18)15(9-12(11)2)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYCYPOLXCLFEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physical, and functional differences between 2-benzyloxy-4,5-dimethylbenzoic acid and related benzoic acid derivatives.
Table 1: Comparative Analysis of Substituted Benzoic Acids
Structural and Electronic Effects
- Benzyloxy vs. Methoxy Groups : The benzyloxy group in this compound introduces greater steric bulk and lipophilicity compared to methoxy-substituted analogs like 4,5-dimethoxy-2-methylbenzoic acid. This difference impacts solubility (e.g., benzyloxy derivatives are less water-soluble) and reactivity in nucleophilic substitutions .
- Halogen vs. Amino Substituents: Bromine in 2-bromo-4,5-dimethoxybenzoic acid enhances electrophilicity, making it suitable for Suzuki-Miyaura couplings, whereas the amino group in 2-amino-4,5-dimethoxybenzoic acid facilitates hydrogen bonding and participation in diazotization reactions .
Physicochemical Properties
- Lipophilicity: The benzyloxy and methyl groups in the target compound result in a higher logP value compared to methoxy or amino analogs, favoring membrane permeability in drug design .
- Thermal Stability : Methoxy-substituted derivatives (e.g., 4,5-dimethoxy-2-methylbenzoic acid) exhibit higher melting points (~222–226°C) due to symmetric substitution and intermolecular hydrogen bonding, whereas benzyloxy derivatives may have lower thermal stability due to bulky substituents .
Preparation Methods
Halogenation and Oxidation Route (Adapted from 2-Halo-4,5-dimethoxybenzoic acid synthesis)
A well-documented method for preparing 2-halogen-4,5-dimethoxybenzoic acid involves three key steps:
Targeted Halogenation of Veratrole (1,2-dimethoxybenzene):
- Reagents: Sulfuric acid, hydrogen peroxide, and metal halide (e.g., metal bromide or chloride).
- Conditions: 30–60 °C, molar feed ratio veratrole: H2SO4: H2O2: metal halide approximately 1.0 : 0.5–0.8 : 1.0–1.2 : 1.0–1.2.
- Outcome: Formation of 3,4-dimethoxy halogenated benzene intermediate.
Chloromethylation of the Halogenated Intermediate:
- Reagents: Paraformaldehyde and aqueous hydrochloric acid.
- Conditions: 40–90 °C, molar feed ratio 3,4-dimethoxy halogenated benzene : paraformaldehyde : HCl = 1.0 : 1.0–1.1 : 1.5–2.5.
- Outcome: Formation of 2-halogen-4,5-dimethoxy benzyl chloride.
Oxidation to 2-Halo-4,5-dimethoxybenzoic Acid:
- Reagents: Potassium permanganate in aqueous solution with tetrabutyl ammonium bromide catalyst.
- Conditions: 50–90 °C, molar feed ratio benzyl chloride : KMnO4 : catalyst = 1.0 : 3.0–3.5 : 0.02–0.10.
- Outcome: High-yield conversion to 2-halogen-4,5-dimethoxybenzoic acid.
- Yields for key intermediates such as 2-bromo-4,5-dimethoxy benzyl chloride reach up to 97.6% under optimized conditions.
- Final acid products have yields around 95% with purities exceeding 94% by HPLC analysis.
- Reaction temperature critically affects yield and byproduct formation; e.g., 70 °C is optimal for chloromethylation step compared to 100 °C, which lowers yields due to side reactions.
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) (HPLC) | Notes |
|---|---|---|---|---|---|
| Halogenation | Veratrole, H2SO4, H2O2, metal halide | 30–60 | High | - | Targeted halogenation |
| Chloromethylation | Paraformaldehyde, HCl, water | 70 | 97.6 | 95.1 | Optimal temp; 4.5 h reaction |
| Oxidation to acid | KMnO4, tetrabutyl ammonium bromide catalyst | 70–85 | 95 | 94.8–96.7 | 5–7 h reaction; acid precipitation |
This method is noted for its mild conditions, environmental friendliness, and suitability for industrial scale-up.
Benzyloxy Group Introduction
For the specific benzyloxy substitution at the 2-position, the following general approach is used:
- Nucleophilic Substitution: Starting from 2-hydroxy-4,5-dimethylbenzoic acid or its halogenated derivative, the hydroxy group is converted to benzyloxy via reaction with benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., potassium carbonate in acetone or DMF).
- Alternative Protection/Deprotection Strategies: If starting from hydroxyl-protected intermediates, selective deprotection followed by benzylation is employed.
While direct literature on 2-Benzyloxy-4,5-dimethylbenzoic acid preparation is scarce, analogous procedures for 2-hydroxy-4,5-dimethoxybenzoic acid derivatives have been reported using amine-mediated demethylation and subsequent benzylation.
Demethylation and Hydroxylation (Supporting Step)
- Demethylation of 2,4,5-trimethoxybenzoic acid:
- Reagents: Polar aprotic solvents with straight-chain or cyclic amines.
- Outcome: Selective removal of methyl groups to yield 2-hydroxy-4,5-dimethoxybenzoic acid, a precursor for benzyloxy substitution.
- Advantages: High regioselectivity, short reaction times, good yields, and ease of purification.
- Industrial suitability: Low-cost reagents and simple operation make this method favorable for scale-up.
Alternative Synthetic Routes
- Carbamate Reagent Approach:
Recent research describes the synthesis of benzyl carbamate potassium salts from 2,4-dimethoxybenzyl alcohols via acetylation and transesterification steps, which could be adapted for benzyloxy derivatives.
Summary Table of Key Preparation Steps
| Preparation Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogenation | Veratrole (1,2-dimethoxybenzene) | H2SO4, H2O2, metal halide, 30–60 °C | 3,4-Dimethoxy halogenated benzene | High | Targeted halogenation |
| Chloromethylation | 3,4-Dimethoxy halogenated benzene | Paraformaldehyde, HCl, 70 °C, 4.5 h | 2-Halo-4,5-dimethoxy benzyl chloride | ~97.6 | Optimal temperature critical |
| Oxidation to acid | 2-Halo-4,5-dimethoxy benzyl chloride | KMnO4, tetrabutyl ammonium bromide, 70–85 °C, 5–7 h | 2-Halo-4,5-dimethoxybenzoic acid | ~95 | High purity, mild conditions |
| Demethylation for hydroxy group | 2,4,5-Trimethoxybenzoic acid | Polar aprotic solvent, amine | 2-Hydroxy-4,5-dimethoxybenzoic acid | High | Selective, industrially suitable |
| Benzyloxy substitution | 2-Hydroxy-4,5-dimethylbenzoic acid | Benzyl halide, base (K2CO3), aprotic solvent | This compound | Variable | Typical nucleophilic substitution |
Research Findings and Practical Considerations
- Reaction Optimization: Temperature control during chloromethylation is crucial to maximize yield and minimize byproducts.
- Catalyst Use: Tetrabutyl ammonium bromide effectively catalyzes oxidation steps, enhancing reaction rates and yields.
- Purification: Acid precipitation and recrystallization provide high-purity products suitable for pharmaceutical intermediates.
- Environmental Impact: The use of mild oxidants and avoidance of harsh reagents aligns with green chemistry principles, favoring industrial application.
- Scalability: The documented methods have been successfully scaled to multi-gram levels with consistent yields and purity.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-benzyloxy-4,5-dimethylbenzoic acid?
The compound can be synthesized via benzylation of 2-hydroxy-4,5-dimethylbenzoic acid using benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Reaction optimization (e.g., temperature, stoichiometry) is critical to avoid side reactions such as over-alkylation. Purification via recrystallization or column chromatography ensures high purity. Structural analogs, such as 4-(benzyloxy)-3,5-dichlorobenzoic acid, have been synthesized using similar benzylation strategies .
Q. How should researchers confirm the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions. For example, benzyloxy protons typically appear as a singlet at ~5.0 ppm, while aromatic protons show splitting patterns consistent with substitution .
- HRMS : High-resolution mass spectrometry validates the molecular formula.
- Melting Point : Compare with literature values (e.g., 221–226°C for 4-hydroxy-3,5-dimethylbenzoic acid, a structural analog) .
- HPLC : Assess purity using retention time comparisons under standardized conditions .
Q. What are the key physicochemical properties of this compound, and how do they impact experimental design?
The compound’s low solubility in water (predicted logP ~3.5 due to benzyloxy and methyl groups) necessitates the use of organic solvents (e.g., DMSO, ethanol) for biological assays. Its melting point (expected ~200–230°C, based on analogs) informs storage conditions (dry, room temperature) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in further derivatization?
The electron-donating benzyloxy group at position 2 reduces the carboxylic acid’s acidity (higher pKa vs. unsubstituted benzoic acid), impacting salt formation or esterification. Steric hindrance from the 4,5-dimethyl groups may slow electrophilic substitution at adjacent positions. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .
Q. What strategies enable selective functionalization of the benzyloxy group without disrupting the carboxylic acid or methyl substituents?
- Hydrogenolysis : Use Pd/C under H₂ to cleave the benzyloxy group to a hydroxyl group while preserving methyl and carboxylic acid moieties .
- Oxidation : Ozonolysis or catalytic oxidation converts benzyloxy to a ketone or carboxyl group.
- Protection-Deprotection : Temporarily protect the carboxylic acid as an ester (e.g., methyl ester) during benzyloxy modifications .
Q. How can researchers model the biological activity of this compound derivatives using QSAR or molecular docking?
- QSAR : Build regression models using descriptors like logP, molar refractivity, and Hammett constants from structurally related benzoic acids (e.g., 4-hydroxy-3,5-dimethoxybenzoic acid) to predict activity .
- Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) to prioritize derivatives for synthesis. For example, benzyloxy groups may enhance hydrophobic binding in enzyme active sites .
Q. What analytical challenges arise in detecting degradation products of this compound under accelerated stability testing?
- HPLC-MS : Identify degradation products (e.g., hydrolyzed benzyl alcohol or oxidized derivatives) using reverse-phase chromatography coupled with high-resolution mass spectrometry.
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to simulate long-term storage. Compare results with stability data from analogs like 4-hydroxy-3,5-dimethylbenzoic acid .
Q. How does the regioselectivity of benzylation vary between polyhydroxybenzoic acid precursors, and what factors govern it?
Regioselectivity depends on:
- Steric Environment : Bulky substituents (e.g., methyl groups) at positions 4 and 5 may direct benzylation to the less hindered position 2.
- Solvent and Base : Polar aprotic solvents (DMF) and mild bases (K₂CO₃) favor selective benzylation over competing reactions .
Methodological Notes
- Synthesis Optimization : Monitor reactions via TLC and adjust stoichiometry to minimize byproducts.
- Computational Tools : Use Gaussian or Schrödinger Suite for DFT and docking studies.
- Biological Assays : Pre-solubilize the compound in DMSO (<1% v/v) for cell-based studies to avoid solvent toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
